molecular formula C12H14Cl2O3 B1664008 Butyl 2,4-dichlorophenoxyacetate CAS No. 94-80-4

Butyl 2,4-dichlorophenoxyacetate

Cat. No.: B1664008
CAS No.: 94-80-4
M. Wt: 277.14 g/mol
InChI Key: UQMRAFJOBWOFNS-UHFFFAOYSA-N
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Description

Butyl 2,4-dichlorophenoxyacetate, also known as 2,4-D butyl ester, is a colorless liquid . It is an ester of acetic acid and is primarily used as a herbicide . The molecular formula is C12H14Cl2O3 and the molecular weight is 277.144 .


Synthesis Analysis

This compound can be synthesized from Butyl 2-chloroacetate and 2,4-Dichlorophenol .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h4-5,7H,2-3,6,8H2,1H3 .


Chemical Reactions Analysis

As an ester, this compound reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical and Chemical Properties Analysis

This compound has a melting point of 9°C and a boiling point of 146-147°C. It has a density of 1.2639 (rough estimate) and a refractive index of 1.5209 (estimate). It is insoluble in water but slightly soluble in chloroform and methanol .

Scientific Research Applications

Soil Microbial Communities Response

Butyl 2,4-dichlorophenoxyacetate, commonly used for weed control in cultivation fields, significantly impacts soil microbial communities. A study revealed that this herbicide affects culturable microorganisms in soil, especially at higher concentrations. It was observed that certain microbial counts, such as bacteria and actinomycetes, increased at moderate herbicide concentrations, while a substantial decline occurred at the highest concentration, except for fungi, which increased. The microbial community structure shifts significantly with the addition of this herbicide, indicating its profound impact on soil health and ecosystem balance (Zhang et al., 2010).

Analytical Determination in Workshop Environments

In industrial settings, measuring the concentration of this compound is crucial for monitoring and research. A method utilizing gas chromatography has been developed for this purpose, offering a detection range of 0.05-2.5 mg/m³. This approach adheres to monitoring standards and proves effective for routine analysis in workshop environments, ensuring safe and regulated use of this chemical (Zhu & Du, 2000).

Environmental Impact and Remediation

This compound poses risks to aquatic ecosystems and non-target species. Studies highlight the need for efficient removal methods from contaminated water sources. For instance, a review emphasized the urgency in developing more effective methods to achieve complete removal of this herbicide from contaminated sites, considering its strong toxicity to humans and animals and its potential to contaminate water at varying levels depending on field application rates (EvyAliceAbigail et al., 2017).

Catalytic Synthesis

The synthesis of this compound has been optimized using molecular iodine as a catalyst. This method offers advantages such as simple operation, mild reaction conditions, and high product purity and yield. Such advancements are significant for industrial production, offering a more efficient and environmentally friendlyapproach to producing this herbicide (Yu-wen, 2011).

Toxicological Impact on Amphibians

Research has also explored the toxicological impact of this compound on amphibians, revealing significant adverse effects on their embryonic development. A study reported that this herbicide, especially in its commercial formulation, was highly toxic to the embryos of the South American toad, Rhinella arenarum. Continuous treatment showed susceptibility during early embryonic development, leading to various developmental issues and teratogenic effects. This highlights the potential environmental risk this herbicide poses to non-target species like amphibians (Aronzon et al., 2011).

Phytoremediation Enhancement

Innovative approaches have been explored to mitigate the environmental impact of this herbicide. A study demonstrated the use of bacterial endophytes to enhance the phytoremediation of 2,4-dichlorophenoxyacetic acid. These endophytes, when inoculated into plants, showed an increased capacity for removing the herbicide from soil and prevented its accumulation in aerial plant tissues. This method offers a promising solution for cleaning up herbicide-contaminated substrates and reducing toxic residues in crop plants (Germaine et al., 2006).

Synthesis with Sodium Bisulfate Catalyst

Another study focused on the synthesis of 2,4-D butylate using sodium bisulfate monohydrate as a catalyst. This method also yielded high purity and yield of the product while providing a safer and more efficient alternative to using concentrated sulfuric acid as a catalyst. Such advancements in synthesis methods contribute to safer and more sustainable industrial production practices (Wei, 2009).

Safety and Hazards

Butyl 2,4-dichlorophenoxyacetate is harmful if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects. It is recommended to avoid release to the environment and to wear protective gloves, clothing, and eye/face protection .

Biochemical Analysis

Biochemical Properties

Butyl 2,4-dichlorophenoxyacetate plays a significant role in biochemical reactions, particularly in the degradation pathways of chlorophenoxyacetic acids. It interacts with enzymes such as α-ketoglutarate-dependent dioxygenase, which catalyzes the initial step in the degradation of 2,4-dichlorophenoxyacetic acid . This enzyme is encoded by the tfdA gene and is found in various bacteria, including Cupriavidus necator and Burkholderia species . The interaction between this compound and these enzymes facilitates the breakdown of the compound into less harmful substances, highlighting its role in environmental detoxification.

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it disrupts the endogenous hormone system, particularly in the meristem, leading to uncontrolled growth and eventual death of the plant . This disruption is due to its mimicry of natural auxins, which are crucial for cell division and elongation. In animal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress and apoptosis in certain cell types, indicating its potential cytotoxic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to auxin receptors in plant cells, leading to the activation of downstream signaling pathways that regulate gene expression and cell growth . In bacteria, it is metabolized by α-ketoglutarate-dependent dioxygenase, which initiates its degradation . This enzyme catalyzes the hydroxylation of this compound, converting it into a more reactive intermediate that undergoes further breakdown.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under acidic and neutral conditions but can degrade in alkaline environments, forming 2,4-dichlorophenoxyacetic acid and butanol . Long-term exposure to this compound in in vitro studies has shown persistent oxidative stress and alterations in cellular function, indicating potential long-term cytotoxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects, but at higher doses, it can induce severe toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These findings highlight the importance of dosage regulation in the use of this compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to 2,4-dichlorophenoxyacetic acid by enzymatic hydrolysis . This conversion is facilitated by esterases, which cleave the ester bond, releasing the active acid form. The 2,4-dichlorophenoxyacetic acid is then further metabolized by α-ketoglutarate-dependent dioxygenase, leading to its complete degradation . These metabolic pathways are crucial for the detoxification and elimination of this compound from biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may interact with transporters and binding proteins that facilitate its movement . The compound tends to accumulate in lipid-rich tissues, where it can exert its effects over time. Its distribution is influenced by factors such as tissue type, lipid content, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and lipid-rich compartments. It may also localize to specific organelles, such as the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism . Post-translational modifications and targeting signals may direct this compound to these compartments, influencing its activity and function within the cell.

Properties

IUPAC Name

butyl 2-(2,4-dichlorophenoxy)acetate
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InChI

InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h4-5,7H,2-3,6,8H2,1H3
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InChI Key

UQMRAFJOBWOFNS-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl
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Molecular Formula

C12H14Cl2O3
Record name 2,4-D, N-BUTYL ESTER
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DSSTOX Substance ID

DTXSID5020443
Record name 2,4-D Butyl ester
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Molecular Weight

277.14 g/mol
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Physical Description

2,4-d, n-butyl ester is a clear colorless to light brown liquid. (NTP, 1992), Colorless to light brown liquid; [CAMEO]
Record name 2,4-D, N-BUTYL ESTER
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Record name Butyl dichlorophenoxyacetate
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Boiling Point

295 to 297 °F at 1 mmHg (NTP, 1992)
Record name 2,4-D, N-BUTYL ESTER
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Flash Point

Greater than 175 °F (open cup) /2,4-D esters/
Record name 2,4-D BUTYL ESTER
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 46 mg/l at 25 °C
Record name 2,4-D, N-BUTYL ESTER
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Density

1.235 to 1.245 at 68 °F (NTP, 1992)
Record name 2,4-D, N-BUTYL ESTER
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Vapor Pressure

0.0000616 [mmHg], 6.16X10-5 mm Hg @ 25 °C
Record name Butyl dichlorophenoxyacetate
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Mechanism of Action

Total alkaloid concentration, percentage water, crude protein, and neutral-detergent fiber in velvet lupine (Lupinus leucophyllus) were monitored for 3 wk following application of herbicides registered or soon to be registered for rangeland use. ... 2,4-D Butyl ester ... killed most velvet lupine plants and caused a subsequent decrease in total alkaloid concentration, crude protein, and water content as the plants desiccated. Herbicides that effectively killed velvet lupine decreased alkaloid levels, thus lowering the potential for increased livestock poisoning., ... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/, Chlorophenoxy acid derivatives are metabolized via participation of the hepatic microsomal mixed-function oxidase system. Thus, administration of 2,4-D amine salt and its butyl ester ... to rats induced the enzyme system (aminopyrine demethylase ... and aniline hydroxylase ... although the degree of induction was substantially lower than that from phenobarbital. Prolonged administration of 2,4-D amine salt (0.1 LD50) showed cumulative effects reflected by both clinical and biochemical changes. Stimulation of mixed-function oxidase system may be one of the methods for reducing toxicological effects of this type of compounds. /2,4-D butyl ester/, 2,4-Dichlorophenoxyacetic butyl ester (2,4-D b.e.) (3.1 mg/egg) was applied on fertile hen eggs before starting the incubation. Chicks hatched from treated eggs showed motor dysfunctions, postural troubles and edematous muscles. The electromyography revealed muscular weakness, prolonged motor distal latency, and myotonia. The biochemical composition of leg and complexus muscles from 1-day-old chicks was determined. A significant diminution (24%) in the glycogen level of leg muscles was produced by the treatment. There was a small increase (15%) in sarcoplasmic proteins from leg muscles and an increase of a 20 kD protein in the myofibrillar proteins from complexus muscles. Even though total lipid content was not changed, 2,4-D b.e. treatment produced a diminution of sterol esters (20%) and phosphatidylcholine (11%) and an increase of phosphatidylserine (61%), triglycerides (37%) and free fatty acids (FFA) (448%) in leg muscles. Increases of phosphatidylethanolamine (16%), sterols (58%) and FFA (267%) were detected in complexus muscles. A remarkable increase (700-1500%) of unsaturated FFA, e.g. oleic, linoleic and arachidonic acids, was observed. Considering the avian embryo lipid metabolism, it is proposed that FFA and triglycerides were accumulated because they could not be metabolized in the mitochondria.
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Impurities

CANADIAN DEPT NATL HEALTH & WELFARE REPORTED ON OCT 23, 1980, THAT SOME COMMERCIAL SAMPLES OF 2,4-D BUTYL ESTER CONTAIN SMALL QUANTITIES OF 2,7- & 2,8-DICHLORODIBENZO-P-DIOXIN, 1,3,7- OR 1,3,8-TRICHLORODIBENZO-P-DIOXIN, & 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN., SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/
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CAS No.

94-80-4
Record name 2,4-D, N-BUTYL ESTER
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Record name Butyl (2,4-dichlorophenoxy)acetate
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Melting Point

9 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butyl 2,4-dichlorophenoxyacetate
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Butyl 2,4-dichlorophenoxyacetate
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Butyl 2,4-dichlorophenoxyacetate
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Butyl 2,4-dichlorophenoxyacetate
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Butyl 2,4-dichlorophenoxyacetate
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Butyl 2,4-dichlorophenoxyacetate
Customer
Q & A

Q1: What are the neurological effects of butyl 2,4-dichlorophenoxyacetate exposure in rats?

A: Research indicates that subchronic oral exposure to this compound can disrupt the balance of glutamate (Glu) and gamma-aminobutyric acid (GABA) in the brain tissues of male rats []. This imbalance was observed in the cortex, hippocampus, and cerebellum, suggesting potential neurotoxic effects.

Q2: How is the content of this compound determined in workplace air?

A: Gas chromatography is a reliable method for determining the content of this compound in workplace air []. This method offers a detection range of 0.05-2.5 mg/m³ and a minimum detectable concentration of 25 µg/m³, making it suitable for monitoring and research purposes.

Q3: What are the common impurities found in commercial samples of this compound and herbicide orange?

A: Gas chromatography analysis revealed significant variations in impurities present in different samples of this compound, butyl 2,4,5-trichlorophenoxyacetate, and their mixtures known as herbicide orange []. Up to 23 impurity peaks were identified, with six recurring frequently and often constituting a major portion of the impurities. This highlights the importance of quality control in production.

Q4: What are the advantages of using sodium bisulfate and molecular iodine as catalysts in the synthesis of this compound?

A: Both sodium bisulfate [] and molecular iodine [] have proven effective as catalysts in synthesizing this compound. These methods offer several advantages over traditional approaches using concentrated sulfuric acid, including milder reaction conditions, simpler operation, and high product yield (up to 98%). This contributes to a more environmentally friendly and efficient production process.

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